![molecular formula C16H23N5O2 B12177276 N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B12177276.png)
N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
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Overview
Description
N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a triazolo-pyridazine core, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide typically involves the formation of the triazolo-pyridazine core followed by the introduction of the cyclohexyl and butanamide groups. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields .
Industrial Production Methods
Industrial production of this compound may involve scale-up reactions and late-stage functionalization of the triazolo-pyridazine core. The use of microwave irradiation and mechanochemical methods can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazolo-pyridazine core.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Anticancer Activity
Research indicates that N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide may exhibit anticancer properties. Preliminary studies suggest that it acts as an inhibitor of specific enzymes and receptors associated with cancer cell proliferation. The mechanism of action appears to involve modulation of cellular processes such as apoptosis and proliferation, which are critical in cancer development .
Enzyme Inhibition
The compound has shown potential as an inhibitor of Stearoyl-CoA desaturase (SCD), an enzyme crucial in fatty acid metabolism. Inhibition of SCD has been linked to reduced proliferation of certain cancer cell lines without affecting normal fibroblast cells . This specificity may enhance the therapeutic index of the compound in cancer treatments.
Interaction with Biological Targets
Understanding how this compound interacts with various biological systems is essential for elucidating its therapeutic effects. Interaction studies typically involve:
- Binding affinity assessments with target proteins.
- Cellular assays to evaluate the compound's effects on cell viability and proliferation.
Such studies are critical for clarifying the compound's potential therapeutic roles and mechanisms of action .
Case Study 1: Inhibition of SCD
In a study focusing on inhibitors of SCD, this compound was evaluated for its efficacy against human lung cancer cells (H460). The results indicated significant inhibition of cell proliferation at low concentrations (EC50 = 119 nM), suggesting strong potential for further development as an anticancer agent .
Case Study 2: Structural Optimization for Enhanced Activity
Research efforts have also focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the methoxy group and cyclohexyl substituents were systematically studied to identify derivatives with improved binding affinity and selectivity towards target enzymes .
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolo-pyridazine derivatives, such as:
- 1,2,3-triazolo[4,5-b]pyrazine
- 1,2,3-triazolo[4,5-c]pyridazine
- 1,2,3-triazolo[4,5-d]pyridazine
Uniqueness
N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is unique due to its specific substitution pattern and the presence of the cyclohexyl and butanamide groups.
Biological Activity
N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a butanamide backbone and a 6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin moiety. The presence of these functional groups is crucial for its biological activity. The chemical formula can be represented as follows:
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on various enzymes, including kinases. For instance, derivatives of triazolo-pyridazine have demonstrated significant inhibitory activity against c-Met kinase, which is implicated in cancer progression .
- Cytotoxicity : In vitro studies have indicated that compounds with similar structures exhibit moderate to high cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For example, one study reported IC50 values for certain triazolo-pyridazine derivatives as low as 1.06 μM against A549 cells .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key observations include:
- Functional Group Influence : The methoxy group and the triazole-pyridazine moiety significantly enhance the compound's interaction with biological targets. Variations in these substituents can lead to different levels of potency and selectivity against specific enzymes or receptors .
- Comparative Analysis : A comparison with related compounds shows that modifications in the aromatic rings or side chains can lead to substantial differences in cytotoxicity and enzyme inhibition profiles. For example:
Compound Name | Structural Features | IC50 Values (μM) |
---|---|---|
This compound | Contains a cyclohexyl group and methoxy-triazole | TBD |
Compound 12e | Triazolo-pyridazine derivative | 1.06 (A549), 1.23 (MCF-7), 2.73 (HeLa) |
Compound 13a | Similar structure without methoxy | TBD |
Case Studies
Several studies have focused on the biological evaluation of triazolo-pyridazine derivatives:
- Cytotoxicity Evaluation : In a study evaluating various triazolo-pyridazine derivatives for their cytotoxic effects against cancer cell lines, it was found that certain compounds exhibited significant cytotoxicity with IC50 values below 10 μM. These findings indicate the potential of these derivatives as anticancer agents .
- Inhibition Studies : Another research effort demonstrated that specific derivatives inhibited c-Met kinase effectively, suggesting that this compound might share similar inhibitory properties. The study highlighted the importance of structural modifications in enhancing enzyme binding affinity .
Properties
Molecular Formula |
C16H23N5O2 |
---|---|
Molecular Weight |
317.39 g/mol |
IUPAC Name |
N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide |
InChI |
InChI=1S/C16H23N5O2/c1-23-16-11-10-14-19-18-13(21(14)20-16)8-5-9-15(22)17-12-6-3-2-4-7-12/h10-12H,2-9H2,1H3,(H,17,22) |
InChI Key |
CHKLXIIANMIBMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCCC(=O)NC3CCCCC3)C=C1 |
Origin of Product |
United States |
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